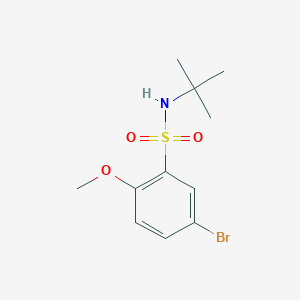

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Description

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzenesulfonamide core

Properties

IUPAC Name |

5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWVDNYCPYPZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429156 | |

| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-15-7 | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and tert-butylamine.

Reaction: The sulfonyl chloride reacts with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfides or thiols.

Hydrolysis: Breakdown products such as 5-bromo-2-methoxybenzenesulfonic acid and tert-butylamine.

Scientific Research Applications

Scientific Research Applications

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has diverse applications across several scientific domains:

Chemistry

- Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

Biology

- Enzyme Inhibition Studies: It is utilized in research focused on enzyme inhibition, particularly in studying interactions between proteins and ligands.

- Antimicrobial Activity: The compound exhibits significant antibacterial properties, inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), a critical enzyme in folic acid synthesis.

Medicine

- Therapeutic Potential: Investigations into its potential as an antimicrobial and anticancer agent are ongoing. The compound has shown promise against various pathogens and cancer cell lines.

Industry

- Dyes and Agrochemicals: It is also used in the manufacturing of dyes and agrochemicals due to its reactive functional groups.

The biological activity of this compound can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound effectively inhibits both Gram-positive and Gram-negative bacteria. For example:

- Efficacy Against Bacteria: In vitro studies have demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects:

- Activity Against Toxoplasma gondii: Studies show that it can inhibit the proliferation of this protozoan parasite at low micromolar concentrations, suggesting therapeutic potential for treating related infections.

Case Studies and Research Findings

Several studies provide insights into the efficacy and mechanisms of action of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus using disk diffusion methods. |

| Antiparasitic Activity | Reduced viability of Toxoplasma gondii in cultured human fibroblasts with IC50 values indicating potent effects. |

| Structure-Activity Relationship (SAR) | Modifications to methoxy and bromine substituents can enhance or diminish biological activity, guiding future drug design efforts. |

Mechanism of Action

The mechanism of action of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to the active site or by interacting with specific molecular targets. The exact pathways and molecular interactions involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its reactivity and applications.

5-Bromo-N-butyl-2-methoxybenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group, which may influence its chemical properties and uses.

Uniqueness

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is unique due to the presence of the tert-butyl group, which can provide steric hindrance and influence the compound’s reactivity and interactions. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (CAS No. 871269-15-7) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

The presence of the bromine atom and the methoxy group contributes to its unique chemical properties, allowing for interaction with various biological targets.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific protein-protein interactions and enzyme activities. It has been shown to disrupt the binding of MYC oncogenes to their chromatin cofactors, specifically WDR5, thereby interfering with tumorigenesis pathways associated with MYC overexpression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this sulfonamide have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting a potent effect on tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent. Its sulfonamide moiety is known for contributing to such activities by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key compounds and their biological activities:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | ~1.0 | Anticancer |

| Sulfanilamide | Structure | ~10 | Antimicrobial |

| N-(4-Amino-phenyl)-methanesulfonamide | Structure | ~5 | Anticancer |

Case Studies and Research Findings

- Inhibition of MYC-WDR5 Interaction : A study demonstrated that compounds similar to this compound effectively inhibited MYC-WDR5 interactions, leading to reduced tumor growth in xenograft models. This suggests a promising therapeutic avenue for targeting MYC-driven cancers .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamides, including this compound, revealing effective inhibition against various bacterial strains, indicating potential for clinical applications in treating infections.

- Cell Cycle Analysis : Flow cytometry studies showed that treatment with this compound resulted in significant alterations in the cell cycle of treated cancer cells, promoting apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.